

# An In-depth Technical Guide on N-(Piperidin-4-yl)cyclohexanecarboxamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 1-Cyclohexanecarbonylpiperidin-4-amine |
| CAS No.:       | 565453-24-9                            |
| Cat. No.:      | B1357432                               |

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of N-(Piperidin-4-yl)cyclohexanecarboxamide, a key chemical intermediate and a structural motif of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and potential pharmacological relevance. By synthesizing data from established chemical databases and the scientific literature, this guide serves as an authoritative resource for professionals engaged in chemical research and drug development. The content herein is structured to provide not only factual data but also expert insights into the practical application and scientific context of this compound.

## Chemical Identity and Nomenclature

The compound with the common name **1-Cyclohexanecarbonylpiperidin-4-amine** is more formally identified under IUPAC nomenclature as N-(Piperidin-4-yl)cyclohexanecarboxamide.<sup>[1]</sup><sup>[2]</sup> This name is derived from its structure: a cyclohexanecarboxamide scaffold where the amide nitrogen is substituted with a piperidin-4-yl group.

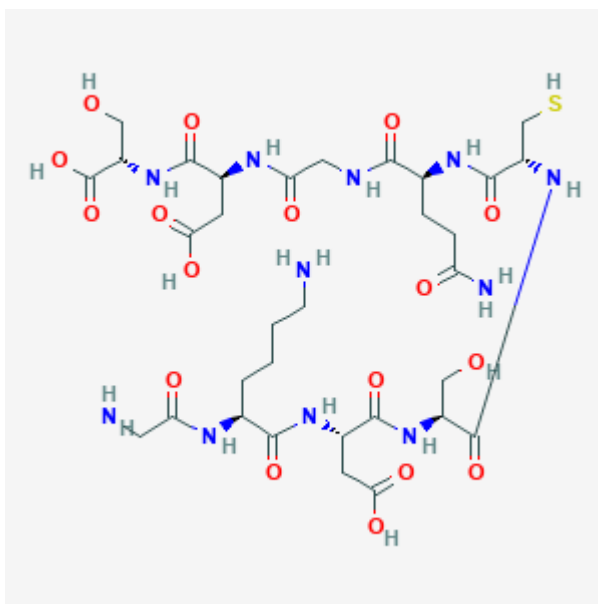
## Chemical Identifiers

A consistent and accurate identification of a chemical entity is paramount for research and regulatory purposes. The key identifiers for N-(Piperidin-4-yl)cyclohexanecarboxamide are summarized in the table below.

| Identifier        | Value  | Source                             |
|-------------------|--|------------------------------------|
| IUPAC Name        | N-(Piperidin-4-yl)cyclohexanecarboxamide         | Sigma-Aldrich[2]                   |
| CAS Number        | 78555-36-9                                       | BLD Pharm, Sigma-Aldrich[1]<br>[2] |
| Molecular Formula | C <sub>12</sub> H <sub>22</sub> N <sub>2</sub> O | Sigma-Aldrich[2]                   |
| Molecular Weight  | 210.32 g/mol                                     | Sigma-Aldrich[2]                   |
| MDL Number        | MFCD01314195                                     | Sigma-Aldrich[2]                   |

## Structural Representation

The two-dimensional structure of N-(Piperidin-4-yl)cyclohexanecarboxamide is depicted below, illustrating the cyclohexyl ring connected via a carbonyl group to the nitrogen of a 4-aminopiperidine moiety.



**Figure 1.** 2D Structure of N-(Piperidin-4-yl)cyclohexanecarboxamide.

## Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, properties can be predicted using computational models and inferred from related structures.

| Property                | Predicted Value                          | Notes   |
|-------------------------|--|---|
| logP                    | 1.8 - 2.5                                | Indicates moderate lipophilicity.                         |
| pKa (strongest basic)   | -9.5 - 10.5                              | Attributed to the secondary amine in the piperidine ring. |
| pKa (strongest acidic)  | -16.5 - 17.5                             | Attributed to the amide N-H proton.                       |
| Aqueous Solubility      | Predicted to be low to moderate.         |   |
| Hydrogen Bond Donors    | 2 (Amide N-H, Piperidine N-H)            |   |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Piperidine Nitrogen) |   |

Note: These values are estimations from cheminformatics platforms and should be confirmed experimentally.

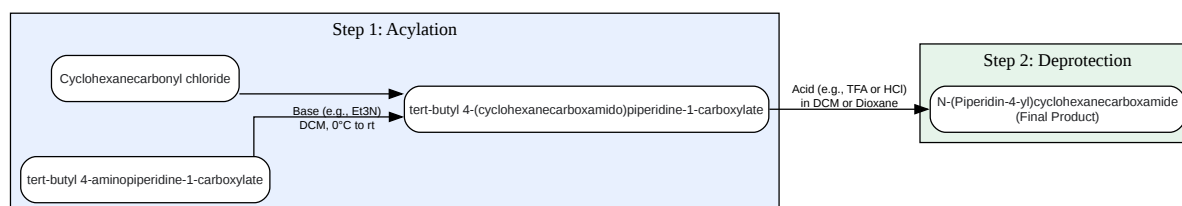
## Synthesis and Methodology

The synthesis of N-(Piperidin-4-yl)cyclohexanecarboxamide is typically achieved through a standard amide coupling reaction. This process involves the reaction of a carboxylic acid derivative with an amine.

## General Synthesis Pathway

The most direct route involves the acylation of 4-aminopiperidine with a cyclohexanecarbonyl derivative. To ensure selectivity and high yield, the piperidine nitrogen of the 4-aminopiperidine

starting material is often protected with a suitable protecting group, such as a tert-butylloxycarbonyl (Boc) group.



[Click to download full resolution via product page](#)

Diagram 1: General two-step synthesis workflow for N-(Piperidin-4-yl)cyclohexanecarboxamide.

## Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(cyclohexanecarboxamido)piperidine-1-carboxylate

- Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).
- Cool the reaction mixture to 0 °C in an ice bath.
- Add cyclohexanecarbonyl chloride (1.05 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with water and perform an aqueous workup. Extract the aqueous layer with DCM.

- Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography to yield the protected intermediate.

#### Step 2: Synthesis of N-(Piperidin-4-yl)cyclohexanecarboxamide (Final Product)

- Dissolve the purified intermediate from Step 1 in DCM or 1,4-dioxane.
- Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).
- Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.
- Once the reaction is complete, concentrate the solvent under reduced pressure.
- Neutralize the resulting salt with a base (e.g., saturated  $\text{NaHCO}_3$  solution) and extract the free base product into an organic solvent like DCM or ethyl acetate.
- Dry the combined organic extracts, filter, and evaporate the solvent to yield the final product, N-(Piperidin-4-yl)cyclohexanecarboxamide.

## Pharmacological Context and Potential Applications

The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a vast number of clinically approved drugs.<sup>[3][4][5]</sup> Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-HIV, and CNS-related activities.<sup>[6]</sup>

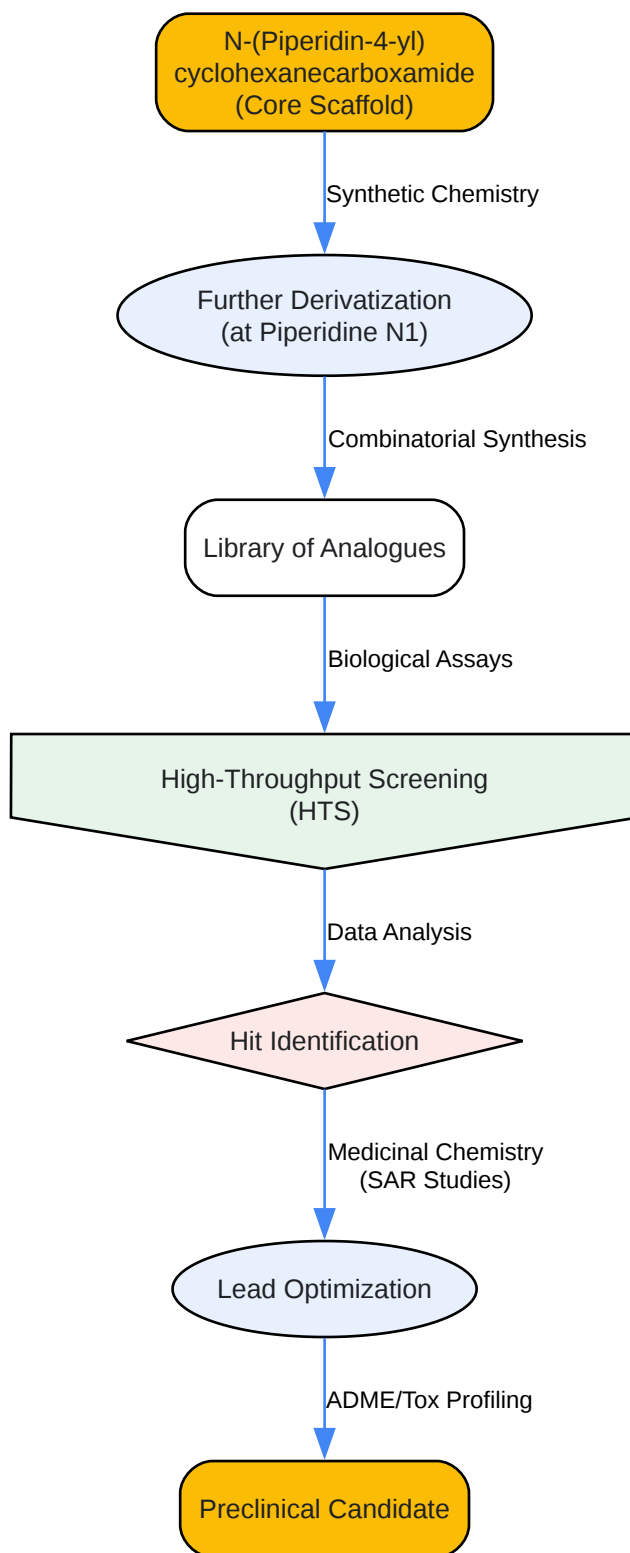
The N-(Piperidin-4-yl)cyclohexanecarboxamide scaffold itself can be considered a key intermediate for the synthesis of more complex molecules. The secondary amine of the piperidine ring provides a reactive handle for further functionalization, allowing for the exploration of chemical space in drug discovery programs.

## Structural Analogues and Their Activities

While specific biological data for the title compound is sparse in public literature, the activity of its structural analogues provides valuable insight into its potential.

- Soluble Epoxide Hydrolase (sEH) Inhibition: Analogues featuring a 2-(piperidin-4-yl)acetamide core have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammatory processes.[7]
- NLRP3 Inflammasome Inhibition: Scaffolds containing the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one moiety have been developed as novel inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[8]
- Dopamine D3 Receptor Antagonism: Complex derivatives of N-arylcarboxamides containing a piperazine linked to the amide have shown high affinity and selectivity for the dopamine D3 receptor, a target for neuropsychiatric disorders.[9]
- 5-HT1A Receptor Antagonism: A cyclohexanecarboxamide derivative, N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide, was found to be a selective high-affinity antagonist for the 5-HT1A receptor, with potential applications in controlling lower urinary tract function.[10]

The logical relationship for utilizing this compound in a drug discovery workflow is illustrated below.



[Click to download full resolution via product page](#)

Diagram 2: Role of the core scaffold in a typical drug discovery pipeline.

## Safety and Handling

As with any chemical substance, N-(Piperidin-4-yl)cyclohexanecarboxamide should be handled in a well-ventilated laboratory environment with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Sigma-Aldrich notes that for this particular product, the buyer assumes responsibility to confirm identity and purity, as extensive analytical data is not collected by the vendor.[2]

## Conclusion

N-(Piperidin-4-yl)cyclohexanecarboxamide is a valuable chemical entity whose true potential lies in its utility as a building block for the synthesis of pharmacologically active compounds. Its straightforward synthesis and the presence of a modifiable piperidine nitrogen make it an attractive starting point for the development of diverse chemical libraries. Researchers and drug development professionals can leverage this core scaffold to explore novel therapeutics targeting a wide array of biological pathways, from inflammation to CNS disorders. This guide provides the foundational knowledge required to effectively utilize this compound in advanced research and development settings.

## References

- PubChem. 1-Cyclopropanecarbonylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- PubChem. 4-(Cyclohexanecarbonyl-amino)-piperidine-1-carboxylic acid phenylamide. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- PubChem. N-[1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]cyclohexanecarboxamide. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- PubChem. N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [\[Link\]](#)

- Chemazone. N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide. Available from: [\[Link\]](#)
- Chemspace. 1-cyclobutanecarbonylpiperidin-4-amine | C10H18N2O. Available from: [\[Link\]](#)
- Sahu SK, et al. Piperidin-4-one: the potential pharmacophore. *Mini Rev Med Chem.* 2013;13(4):565-83. Available from: [\[Link\]](#)
- Gassama A, et al. Synthesis of N-Substituted piperidines from piperidone. *ResearchGate.* 2015. Available from: [\[Link\]](#)
- Bakulina O, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *Molecules.* 2021;26(22):6994. Available from: [\[Link\]](#)
- Guarneri L, et al. N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. *J Pharmacol Exp Ther.* 2002;303(2):743-52. Available from: [\[Link\]](#)
- Fayed EA, et al. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. *Oriental Journal of Chemistry.* 2018;34(3). Available from: [\[Link\]](#)
- Schetz JA, et al. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. *J Med Chem.* 2005;48(3):857-68. Available from: [\[Link\]](#)
- PubChem. N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- PubChem. 4-Piperidinecarboxamide. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- Issayeva A, et al. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. *Figshare.* 2023. Available from: [\[Link\]](#)

- Schepmann D, et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as  $\sigma_1$  Receptor Ligands with Antiproliferative Properties. *Chemistry*. 2018;24(62):16585-16596. Available from: [[Link](#)]
- PubChem. (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate. National Center for Biotechnology Information. Available from: [[Link](#)]
- Czerwonka A, et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. *Eur J Med Chem*. 2024;280:116905. Available from: [[Link](#)]
- Yeh JZ, et al. Characterization of neuromuscular blocking action of piperidine derivatives. *J Pharmacol Exp Ther*. 1975;194(2):325-34. Available from: [[Link](#)]
- Contardi L, et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. *Molecules*. 2022;27(19):6617. Available from: [[Link](#)]
- Hwang SH, et al. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. *Molecules*. 2022;27(15):4866. Available from: [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 78555-36-9|N-(Piperidin-4-yl)cyclohexanecarboxamide|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 2. N-(4-PIPERIDINYL)CYCLOHEXANECARBOXAMIDE AldrichCPR | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 3. [encyclopedia.pub](https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-piperidin-4-yl)cyclohexanecarboxamide) [[encyclopedia.pub](https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-piperidin-4-yl)cyclohexanecarboxamide)]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on N-(Piperidin-4-yl)cyclohexanecarboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1357432/docs#an-in-depth-technical-guide-on-n-piperidin-4-yl-cyclohexanecarboxamide]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)